N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide is a complex organic compound featuring a thiophene core substituted with thiazole and nitrophenyl groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of nitrophenyl and thiazole moieties suggests it may exhibit unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thiazole Rings: The thiazole rings can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Nitration of Phenyl Rings: The phenyl rings are nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the para positions.
Coupling Reactions: The thiazole and nitrophenyl intermediates are then coupled to the thiophene-2,5-dicarboxamide core using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over palladium on carbon (Pd/C) or sodium dithionite.
Substitution: Electrophilic aromatic substitution can occur at the phenyl rings, particularly at positions ortho to the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with Pd/C or sodium dithionite (Na2S2O4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Conversion of nitro groups to amino groups, yielding diamino derivatives.
Substitution: Halogenated derivatives with bromine or chlorine substituents.
Scientific Research Applications
N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its thiazole and nitrophenyl groups, which are known for their biological activities.
Materials Science: Utilized in the development of organic semiconductors and photovoltaic materials due to its conjugated system and electronic properties.
Biological Studies: Investigated for its antimicrobial and anticancer properties, leveraging the bioactivity of thiazole and nitrophenyl moieties.
Industrial Applications: Employed in the synthesis of dyes, pigments, and as intermediates in organic synthesis.
Mechanism of Action
The mechanism by which N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide exerts its effects involves:
Comparison with Similar Compounds
Similar Compounds
N2,N5-bis(4-(4-aminophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide: Similar structure but with amino groups instead of nitro groups, leading to different reactivity and biological activity.
N2,N5-bis(4-(4-methylphenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide: Contains methyl groups, which affect its electronic properties and steric hindrance.
Uniqueness
N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide is unique due to the presence of both nitrophenyl and thiazole groups, which confer distinct electronic and biological properties. The nitro groups enhance its potential for redox reactions, while the thiazole rings contribute to its aromaticity and stability .
Properties
IUPAC Name |
2-N,5-N-bis[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N6O6S3/c31-21(27-23-25-17(11-37-23)13-1-5-15(6-2-13)29(33)34)19-9-10-20(39-19)22(32)28-24-26-18(12-38-24)14-3-7-16(8-4-14)30(35)36/h1-12H,(H,25,27,31)(H,26,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVMYJJHPWATOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N6O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.